molecular formula C20H2618FNO2 B1663950 Unii-13B48I9dyt CAS No. 940949-46-2

Unii-13B48I9dyt

Cat. No.: B1663950
CAS No.: 940949-46-2
M. Wt: 330.4 g/mol
InChI Key: XZWRXMFAFBSAJC-YQBCICDLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-13B48I9DYT (CAS: 940949-46-2) is a fluorinated bicyclic compound with the molecular formula C₂₀H₂₆FNO₂ and a molecular weight of 330.4 g/mol. Its IUPAC name is methyl (1R,2S,3S,5S)-8-[(E)-4-(¹⁸F)fluorobut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. Key structural features include:

  • An 8-azabicyclo[3.2.1]octane core.
  • A fluorinated butenyl side chain (¹⁸F-labeled for radiotracer applications).
  • A methyl ester group and a 4-methylphenyl substituent.

This compound is primarily used in positron emission tomography (PET) imaging due to its ¹⁸F radiolabel, which targets neurological receptors or transporters .

Properties

CAS No.

940949-46-2

Molecular Formula

C20H2618FNO2

Molecular Weight

330.4 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-[(E)-4-(18F)fluoranylbut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C20H26FNO2/c1-14-5-7-15(8-6-14)17-13-16-9-10-18(19(17)20(23)24-2)22(16)12-4-3-11-21/h3-8,16-19H,9-13H2,1-2H3/b4-3+/t16-,17+,18+,19-/m0/s1/i21-1

InChI Key

XZWRXMFAFBSAJC-YQBCICDLSA-N

SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CCF

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/C[18F]

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CCF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18F)LBT 999;  (18F)LBT-999;  (18F)LBT999;  LBT 999 18F;  LBT-999 18F;  LBT999 18F; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share partial structural motifs or functional groups with UNII-13B48I9DYT:

Compound (CAS) Molecular Formula Molecular Weight Key Features Primary Application
This compound (940949-46-2) C₂₀H₂₆FNO₂ 330.4 ¹⁸F-labeled bicyclic ester, PET ligand PET imaging
1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid derivative, halogenated Suzuki coupling reagent
918538-05-3 C₆H₃Cl₂N₃ 188.01 Dichloropyrrolotriazine core Pharmaceutical intermediate
1701-57-1 C₁₀H₁₃N 147.22 Cyclohepta[b]indole scaffold Serotonin receptor research

Key Observations :

  • This compound is unique in its ¹⁸F radiolabel and bicyclo[3.2.1]octane core, distinguishing it from boronic acids (e.g., 1046861-20-4) or heterocycles (e.g., 918538-05-3).
  • The cyclohepta[b]indole compound (1701-57-1) shares a bicyclic structure but lacks fluorination and ester functionalization .

Physicochemical and Pharmacokinetic Properties

Property This compound 1046861-20-4 918538-05-3
LogP (XLOGP3) Not reported 2.15 Not reported
Solubility (mg/mL) Not reported 0.24 Not reported
GI Absorption High (predicted) High High
BBB Permeability Yes No No
Synthetic Accessibility Not reported 2.07 (moderate) Not reported

Key Observations :

  • This compound is predicted to cross the blood-brain barrier (BBB), critical for its neurological PET applications, whereas 1046861-20-4 and 918538-05-3 lack this property .
  • The boronic acid (1046861-20-4) has moderate synthetic accessibility, suggesting this compound may require specialized radiolabeling techniques .

This compound :

  • Synthesis : Likely involves palladium-catalyzed coupling (analogous to 1046861-20-4’s Suzuki reaction) to introduce the fluorinated side chain .
  • Characterization: Requires ¹H/¹³C NMR and HRMS for structural validation, as mandated by guidelines for novel compounds .

Comparative Examples :

  • 1046861-20-4 : Synthesized via Pd(II)-catalyzed cross-coupling in THF/H₂O at 75°C .
  • 1701-57-1 : Prepared using N-ethyl-N,N-diisopropylamine in dichloromethane at 20°C .

Key Observations :

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Unii-13B48I9dyt
    Reactant of Route 2
    Reactant of Route 2
    Unii-13B48I9dyt

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.